Cas no 1500546-88-2 (2-Amino-cyclopropanecarboxylic acid ethyl ester)

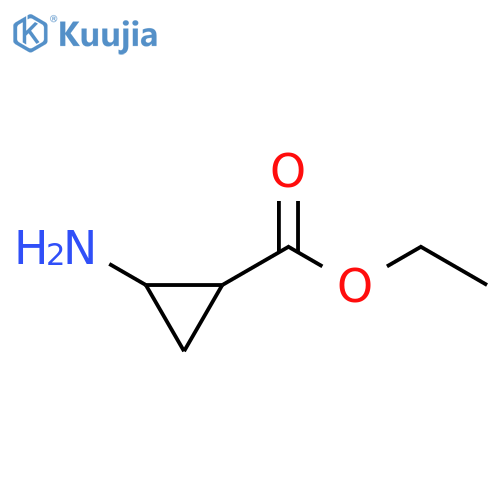

1500546-88-2 structure

商品名:2-Amino-cyclopropanecarboxylic acid ethyl ester

CAS番号:1500546-88-2

MF:C6H11NO2

メガワット:129.157041788101

MDL:MFCD22121401

CID:4607315

2-Amino-cyclopropanecarboxylic acid ethyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Amino-cyclopropanecarboxylic acid ethyl ester

- Ethyl 2-aminocyclopropane-1-carboxylate

- Cyclopropanecarboxylic acid, 2-amino-, ethyl ester

-

- MDL: MFCD22121401

- インチ: 1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3

- InChIKey: YJRYAHXBMQIZTN-UHFFFAOYSA-N

- ほほえんだ: C1(C(OCC)=O)CC1N

2-Amino-cyclopropanecarboxylic acid ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1291946-5g |

2-Amino-cyclopropanecarboxylic acid ethyl ester |

1500546-88-2 | 95% | 5g |

$6760 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1291946-1g |

2-Amino-cyclopropanecarboxylic acid ethyl ester |

1500546-88-2 | 95% | 1g |

$1815 | 2023-09-04 |

2-Amino-cyclopropanecarboxylic acid ethyl ester 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

1500546-88-2 (2-Amino-cyclopropanecarboxylic acid ethyl ester) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量